3-Hydroxypyridine-2,6-dicarbaldehyde
Overview
Description
3-Hydroxypyridine-2,6-dicarbaldehyde is an organic compound that belongs to the class of pyridinecarboxaldehydes It is characterized by the presence of hydroxyl and aldehyde functional groups attached to a pyridine ring
Scientific Research Applications
3-Hydroxypyridine-2,6-dicarbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds and functional materials.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxypyridine-2,6-dicarbaldehyde is not fully understood and may vary depending on the specific application. In one study, it was found that the aromaticity of a porphyrinoid compound synthesized from this compound was fulfilled by the cooperative interaction between two pyridinoid rings .
Future Directions
The future directions for research on 3-Hydroxypyridine-2,6-dicarbaldehyde could include further exploration of its potential applications in various fields, such as the synthesis of new porphyrinoid compounds . Additionally, more research is needed to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxypyridine-2,6-dicarbaldehyde can be synthesized through several methods. One common approach involves the pyridinization of bio-based furfural in water over a Raney iron catalyst. This method yields 3-hydroxypyridine at a temperature of 120°C with ammonia as the nitrogen source . Another method involves the anti-Wacker-type cyclization of N-propargyl-N-tosyl-aminoaldehydes with arylboronic acids, followed by oxidation and elimination reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of renewable biomass derivatives. This approach is environmentally friendly and aligns with the principles of green chemistry. The use of heterogeneous catalysts and mild reaction conditions is emphasized to achieve efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxypyridine-2,6-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The hydroxyl and aldehyde groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
Pyridine-2,6-dicarbaldehyde: Similar in structure but lacks the hydroxyl group.
2,6-Diformylpyridine: Another similar compound with two aldehyde groups but no hydroxyl group.
2,6-Pyridinedialdehyde: Similar to 3-hydroxypyridine-2,6-dicarbaldehyde but with different functional group positioning.
Uniqueness
This compound is unique due to the presence of both hydroxyl and aldehyde groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
3-hydroxypyridine-2,6-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-3-5-1-2-7(11)6(4-10)8-5/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRAVFVNKSGQEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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